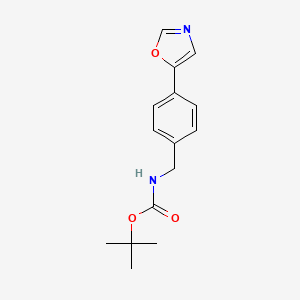

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol It is characterized by the presence of an oxazole ring attached to a benzylcarbamate moiety, which is further substituted with a tert-butyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(oxazol-5-yl)benzylcarbamate typically involves the reaction of 4-(oxazol-5-yl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

4-(oxazol-5-yl)benzylamine+tert-butyl chloroformate→tert-butyl 4-(oxazol-5-yl)benzylcarbamate

Industrial Production Methods

While specific industrial production methods for tert-butyl 4-(oxazol-5-yl)benzylcarbamate are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The carbamate functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic chemistry.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid, heat | 4-(Oxazol-5-yl)benzylammonium chloride |

| Basic (NaOH, KOH) | Aqueous base, reflux | 4-(Oxazol-5-yl)benzylamine + CO₂ |

Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Oxazole Ring Reactivity

The oxazole ring participates in electrophilic substitution and cycloaddition reactions due to its aromaticity and electron-rich nature.

Electrophilic Aromatic Substitution

-

Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) introduces a nitro group at the oxazole’s C2 or C4 positions.

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid substitutes hydrogen at the C4 position.

Cycloaddition

The oxazole undergoes [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic intermediates that decompose to pyridine derivatives.

Reduction Reactions

The oxazole ring is reducible under catalytic hydrogenation conditions:

| Reagents | Conditions | Products |

|---|---|---|

| H₂, Pd/C | Ethanol, 25–60°C | Saturated thiazolidine derivative |

| NaBH₄, LiAlH₄ | Tetrahydrofuran, 0°C | Partial reduction to dihydrooxazole |

Complete reduction of the oxazole ring disrupts aromaticity, yielding flexible intermediates for further functionalization .

Functionalization of the Benzyl Group

The benzyl moiety undergoes Friedel-Crafts alkylation and radical bromination:

-

Friedel-Crafts : Reacts with acetyl chloride (AlCl₃ catalyst) to introduce acetyl groups at the para position relative to the oxazole.

-

Bromination : N-Bromosuccinimide (NBS) under UV light generates a brominated benzyl derivative.

Curtius Rearrangement

In synthetic pathways, the compound participates in Curtius rearrangements when converted to acyl azides. For example:

-

Reaction with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate.

-

Heating induces rearrangement to an isocyanate, trapped by tert-butanol to yield stable carbamates .

Mechanistic Steps :

-

RCOCl+NaN3→RCON3

-

RCON3ΔRNCO+N2

-

RNCO+t-BuOH→RNHCOOt-Bu

Stability and Degradation

Applications De Recherche Scientifique

Biological Activities

Preliminary studies indicate that tert-butyl (4-(oxazol-5-yl)benzyl)carbamate may exhibit various biological activities, including:

- Anti-inflammatory Properties : The oxazole moiety is believed to influence biological pathways related to inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

- Analgesic Effects : Similar compounds have shown analgesic properties, indicating that this compound may also alleviate pain through its interaction with specific biological targets.

- Antimicrobial Activity : Research on structurally similar compounds suggests that this compound might possess antibacterial or antifungal properties, warranting further investigation into its effectiveness against various pathogens.

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions. These methods allow for the efficient production of the compound while maintaining high yields. The synthetic routes often leverage the reactivity of the carbamate functional group and the oxazole ring to facilitate further chemical modifications.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary data suggest that it may bind to enzymes involved in inflammatory pathways or microbial resistance mechanisms. Techniques such as molecular docking and kinetic assays are essential for elucidating these interactions.

Case Studies and Research Findings

- Anti-inflammatory Research : A study investigating the anti-inflammatory effects of compounds similar to this compound reported significant reductions in inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Activity Assessment : Research on related compounds demonstrated promising antimicrobial activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .

- Pharmacokinetic Studies : Early pharmacokinetic studies indicated favorable absorption and distribution characteristics for compounds within the same class, supporting further exploration of this compound in drug development .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(oxazol-5-yl)benzylcarbamate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the benzylcarbamate moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate

- Tert-butyl oxazol-5-ylcarbamate

- Tert-butyl (3-p-tolyl-1,2,4-oxadiazol-5-yl)methylcarbamate

Uniqueness

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

Tert-butyl (4-(oxazol-5-yl)benzyl)carbamate is a compound with the molecular formula C₁₅H₁₈N₂O₃, characterized by a tert-butyl group, a benzyl moiety, and an oxazole ring. This unique structure contributes to its diverse biological activities, which have garnered interest in medicinal chemistry and pharmacology.

- Molecular Weight : Approximately 274.32 g/mol

- Structural Features :

- Tert-butyl group

- Benzyl group

- Oxazole ring

- Carbamate functional group

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic effects. The oxazole moiety is believed to play a crucial role in modulating biological pathways associated with inflammation and pain relief.

Interaction with Biological Targets

Research indicates that this compound may interact with enzymes involved in inflammatory pathways and microbial resistance mechanisms. Techniques such as molecular docking and kinetic assays are recommended for elucidating these interactions fully.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited a reduction in inflammatory markers in vitro. The study utilized various cell lines to assess the compound's efficacy in inhibiting pro-inflammatory cytokines.

- Antimicrobial Testing : In a comparative analysis, this compound was tested against common bacterial strains. Results suggested moderate activity, warranting further exploration into its antimicrobial potential.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.32 g/mol |

| Potential Activities | Anti-inflammatory, Analgesic, Antimicrobial |

| Compound Similarity | Structure Features | Unique Characteristics |

|---|---|---|

| Benzyl carbamate | Benzene ring with carbamate | Commonly used as an insecticide |

| 4-(Oxazol-5-yl)aniline | Aniline derivative with oxazole | Potentially useful in dye synthesis |

| Tert-butyl carbamate | Simple carbamate without oxazole | Widely used as a protective group |

Propriétés

IUPAC Name |

tert-butyl N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-8-11-4-6-12(7-5-11)13-9-16-10-19-13/h4-7,9-10H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQHDTLQLUCSCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.